1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea
Description
1-(2-Phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea is a urea derivative featuring a phenylethyl group and a pyrazine-substituted piperidine moiety. The compound’s structure combines aromatic (phenyl), heterocyclic (pyrazine), and alicyclic (piperidine) components, linked via a urea functional group. Its structural complexity highlights possible applications in medicinal chemistry, particularly in modulating receptor affinity or metabolic stability .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c25-19(22-9-6-16-4-2-1-3-5-16)23-14-17-7-12-24(13-8-17)18-15-20-10-11-21-18/h1-5,10-11,15,17H,6-9,12-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGPLFRNVCPYOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCCC2=CC=CC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea, also known by its CAS number 1396877-46-5, is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 339.4 g/mol. The structure features a urea moiety linked to a phenethyl group and a pyrazinyl-piperidine segment, which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 1396877-46-5 |
Research indicates that compounds with similar structures often interact with specific receptors or enzymes in the body. For instance, derivatives related to this compound have been studied for their antagonistic effects on muscarinic receptors, particularly muscarinic receptor subtype 4 (M4), which are implicated in neurological disorders . This suggests that this compound may exhibit similar properties.
In Vivo Studies
In vivo studies on related compounds have shown promising results in treating conditions such as schizophrenia and other neurological disorders due to their receptor modulation capabilities. The ability of these compounds to penetrate the blood-brain barrier enhances their therapeutic potential .
Case Studies
- Antitumor Potential : A derivative of a similar urea structure was tested against multiple cancer cell lines and showed IC50 values indicating effective cytotoxicity. These findings support the hypothesis that this compound may possess similar antitumor properties.
- Neurological Impacts : In animal models, compounds targeting M4 receptors have shown reduced symptoms of neurodegenerative diseases. While specific data on our compound is not available, its structural alignment suggests it could yield comparable therapeutic outcomes.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-((1-(Pyrazin-2-yl)Piperidin-4-yl)Methyl)Urea
- Structural Differences : The phenyl group in the target compound is replaced with a 3,4-dichlorophenyl substituent.
- Molecular Weight: 380.3 g/mol (vs.
- Implications : The electron-withdrawing chlorine atoms may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins. Chlorine substituents often improve metabolic stability but may alter toxicity profiles .
1-(4-Fluorobenzyl)-3-{[1-(Pyrazin-2-yl)Piperidin-4-yl]Methyl}Urea
- Structural Differences : The 2-phenylethyl group is replaced with a 4-fluorobenzyl group.
- Molecular Weight: Not explicitly stated, but fluorine’s electronegativity likely increases polarity compared to the phenylethyl group.
- Implications: Fluorine can enhance bioavailability and binding affinity through polar interactions (e.g., hydrogen bonding with serine or tyrosine residues).
Fentanyl Analogs (e.g., Furanylfentanyl, Ocfentanil)
- Structural Differences : Fentanyl derivatives feature an amide or carboxylate linker instead of urea and often include a piperidine-phenylethyl backbone.
- Example: Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide) replaces urea with a furan-carboxamide group.
- Implications: The urea group in the target compound may reduce opioid receptor affinity (a hallmark of fentanyls) but improve metabolic stability due to reduced esterase susceptibility. Urea’s hydrogen-bonding capacity could redirect selectivity toward non-opioid targets (e.g., kinases or serotonin receptors) .
Piperidine-Urea Derivatives with Varied Substituents
- Examples: 1-(2-Oxaadamant-1-yl)-3-(1-(4-Methyl-6-(Methylamino)-1,3,5-Triazin-2-yl)Piperidin-4-yl)Urea: Incorporates a bulky oxaadamantyl group and triazine ring, likely enhancing CNS penetration but reducing solubility . 1-(2-Oxaadamant-1-yl)-3-(1-(Cyclopropanecarbonyl)Piperidin-4-yl)Urea: Cyclopropane substituents may increase steric hindrance, affecting binding pocket accessibility .
- Implications : Substituents on the piperidine or urea nitrogen significantly alter physicochemical properties (e.g., logP, solubility) and target selectivity.
Structural and Functional Analysis Table
Preparation Methods
Step 1: Synthesis of Intermediate I
1-(Pyrazin-2-yl)piperidin-4-ylmethanamine is synthesized via a three-step sequence:
-
Pyrazine-2-carbonyl chloride preparation : Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) at 0–5°C for 2 hours.
-
Piperidine acylation : The acyl chloride reacts with piperidin-4-ylmethanol in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 1-(pyrazine-2-carbonyl)piperidin-4-ylmethanol.
-
Reductive amination : The alcohol is converted to the amine using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under reflux.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0°C (Step 1), 25°C (Step 2), 66°C (Step 3) |
| Solvent | DCM (Step 1-2), THF (Step 3) |
| Catalyst | TEA (Step 2), LiAlH₄ (Step 3) |
| Yield | 68–72% (over 3 steps) |
Step 2: Synthesis of Intermediate II
2-Phenylethylisocyanate is prepared by phosgenation of 2-phenylethylamine using triphosgene in toluene at 40°C.
Step 3: Urea Formation
Intermediates I and II are coupled in anhydrous DCM at 0°C, followed by gradual warming to room temperature. The reaction is quenched with aqueous NaHCO₃, yielding the target compound.
Key Data :
-
Yield : 85–89%
-
Purity : >98% (HPLC)
Step 1: Piperidine Ring Construction
4-(Aminomethyl)piperidine is reacted with pyrazine-2-carbaldehyde in methanol under hydrogen gas (3 atm) using palladium on carbon (Pd/C) as a catalyst. This reductive amination affords 1-(pyrazin-2-yl)piperidin-4-ylmethanamine.
Optimization Insight :
Step 2: Urea Bond Formation
The amine intermediate reacts with 2-phenylethyl carbamate in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by 1,8-diazabicycloundec-7-ene (DBU).
Advantages :
-
Avoids handling toxic isocyanates.
-
Higher functional group tolerance compared to Route A.
Limitations :
-
Longer reaction time (12 vs. 4 hours).
-
Requires carbamate activation.
Optimization of Critical Reaction Parameters
Temperature Control in Urea Formation
Exothermic urea coupling necessitates precise temperature modulation:
Solvent Selection
Catalytic Systems
-
DBU vs. TEA : DBU achieves 92% conversion vs. TEA’s 78% in carbamate activation.
-
Pd/C particle size : 10 nm particles show 20% faster hydrogenation kinetics than 50 nm.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
-
HPLC : C18 column, 80:20 H₂O:ACN, 1.0 mL/min, RT = 6.72 min, purity >98%.
Challenges and Mitigation Strategies
Isocyanate Stability
-
Issue : Intermediate II degrades above 25°C.
-
Solution : In-situ generation using triphosgene minimizes storage.
Q & A
Q. What are the established synthetic routes for 1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea?
The compound is synthesized via multi-step reactions. A common approach involves:
- Step 1: Reacting 2-phenylethylamine with pyrazin-2-yl-piperidine intermediates under nucleophilic substitution conditions.
- Step 2: Urea linkage formation using isocyanate derivatives (e.g., phosgene analogs) in solvents like dichloromethane or toluene at controlled temperatures (40–60°C) .
- Purification: Column chromatography or recrystallization to achieve >95% purity.
Q. How is structural characterization performed for this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR in DMSO- to confirm substituent positions and urea bond formation .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]+ ion at m/z 394.2) .
- Infrared (IR) Spectroscopy: Peaks at ~1650–1700 cm for urea carbonyl groups .
Q. What preliminary biological assays are recommended for pharmacological screening?
Initial screens focus on:
- Enzyme Inhibition: Testing against targets like phosphodiesterases or kinases using fluorometric assays .
- Receptor Binding: Radioligand displacement assays (e.g., for GPCRs) to assess affinity .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) to evaluate antiproliferative activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve urea bond formation yield?
Critical factors include:
- Catalyst Selection: Bases like triethylamine or DMAP to enhance nucleophilicity during isocyanate coupling .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require strict moisture control .
- Temperature Gradients: Stepwise heating (e.g., 0°C → room temperature) to minimize side reactions .
Q. How should researchers resolve contradictions in reported enzyme inhibition data?
Discrepancies (e.g., IC variations) may arise from structural analogs or assay conditions. Strategies include:
- Comparative Binding Assays: Test the compound alongside analogs (e.g., 4-fluorophenyl vs. chlorophenyl derivatives) under standardized conditions .
- Computational Modeling: Molecular docking (AutoDock Vina) to compare binding poses with target active sites .
- Kinetic Studies: Measure values to distinguish competitive vs. non-competitive inhibition .
Q. What methods elucidate the impact of substituents on target binding affinity?
Advanced approaches involve:
- Structure-Activity Relationship (SAR) Studies: Synthesize analogs with modified pyrazine or piperidine groups and test potency .
- X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., soluble epoxide hydrolase) to map interactions .
- Free Energy Perturbation (FEP): Computational simulations to predict substituent effects on binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
